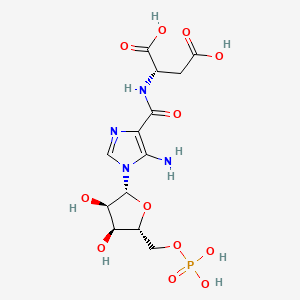
Saicar
描述
Phosphoribosylaminoimidazolesuccinocarboxamide, commonly known as SAICAR, is an intermediate in the de novo purine nucleotide biosynthesis pathway. It plays a crucial role in the formation of purines, which are essential components of DNA and RNA. The compound is formed through the conversion of adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase .
科学研究应用
磷酸核糖酰氨基咪唑琥珀酰羧酰胺有几个科学研究应用,包括:
作用机制
磷酸核糖酰氨基咪唑琥珀酰羧酰胺通过参与嘌呤核苷酸从头合成途径发挥作用。 它以亚型选择性的方式激活丙酮酸激酶亚型M2,在葡萄糖受限条件下促进癌细胞存活 . 该化合物与丙酮酸激酶亚型M2结合,刺激其活性,增强癌细胞的代谢重编程 .
生化分析
Biochemical Properties
SAICAR is synthesized by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase . This enzyme catalyzes the reaction of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to produce this compound, ADP, and phosphate . The interaction between this compound and its synthesizing enzyme is a key step in the purine biosynthesis pathway .
Cellular Effects
The synthesis of this compound influences various cellular processes. As an intermediate in purine metabolism, this compound contributes to the production of purine nucleotides, which are essential for energy metabolism and DNA synthesis . Therefore, the synthesis and availability of this compound can directly impact cell function, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from ATP, L-aspartate, and CAIR by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase . This reaction involves the binding of these substrates to the enzyme, followed by their transformation into this compound, ADP, and phosphate . This process is a part of the purine biosynthesis pathway, which is crucial for the production of purine nucleotides .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are primarily observed through its role in the purine biosynthesis pathway . Over time, the availability and synthesis of this compound can influence the production of purine nucleotides, impacting cellular function
Metabolic Pathways
This compound is involved in the purine metabolism pathway . It interacts with the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase, which catalyzes its synthesis . This process contributes to the production of purine nucleotides, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in purine metabolism
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm, where purine metabolism primarily occurs
准备方法
合成路线和反应条件
磷酸核糖酰氨基咪唑琥珀酰羧酰胺是通过涉及三磷酸腺苷、L-天冬氨酸和5-氨基咪唑-4-羧基核糖核苷酸的生化反应合成的。 磷酸核糖酰氨基咪唑琥珀酰羧酰胺合成酶催化该反应,生成磷酸核糖酰氨基咪唑琥珀酰羧酰胺、二磷酸腺苷和磷酸 .
工业生产方法
磷酸核糖酰氨基咪唑琥珀酰羧酰胺的工业生产通常涉及使用重组DNA技术大量生产磷酸核糖酰氨基咪唑琥珀酰羧酰胺合成酶。 然后利用该酶在受控条件下催化三磷酸腺苷、L-天冬氨酸和5-氨基咪唑-4-羧基核糖核苷酸之间的反应,生产磷酸核糖酰氨基咪唑琥珀酰羧酰胺 .
化学反应分析
反应类型
磷酸核糖酰氨基咪唑琥珀酰羧酰胺主要作为嘌呤生物合成途径的一部分,进行生化反应。这些反应包括:
常用试剂和条件
磷酸核糖酰氨基咪唑琥珀酰羧酰胺合成中常用的试剂包括三磷酸腺苷、L-天冬氨酸和5-氨基咪唑-4-羧基核糖核苷酸。 该反应通常在生理pH和温度的水性介质中进行,磷酸核糖酰氨基咪唑琥珀酰羧酰胺合成酶作为催化剂 .
主要生成产物
相似化合物的比较
磷酸核糖酰氨基咪唑琥珀酰羧酰胺在嘌呤生物合成途径中的中间体作用是独一无二的。类似的化合物包括:
5-氨基咪唑-4-羧基核糖核苷酸: 嘌呤生物合成途径中的另一个中间体,由磷酸核糖酰氨基咪唑琥珀酰羧酰胺合成酶转化为磷酸核糖酰氨基咪唑琥珀酰羧酰胺.
三磷酸腺苷: 磷酸核糖酰氨基咪唑琥珀酰羧酰胺合成中的底物,为该反应提供所需的能量.
L-天冬氨酸: 磷酸核糖酰氨基咪唑琥珀酰羧酰胺合成中的另一个底物,它有助于该化合物的形成.
属性
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGHJTUZRHGAC-ZZZDFHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184404 | |
| Record name | SAICAR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SAICAR | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3031-95-6 | |
| Record name | SAICAR | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SAICAR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAICAR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAICAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1PVR64RIF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SAICAR | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


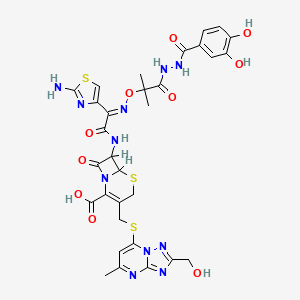
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)
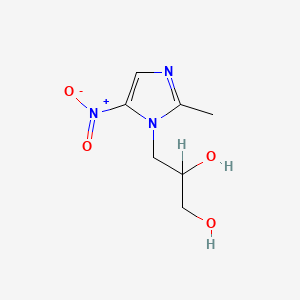
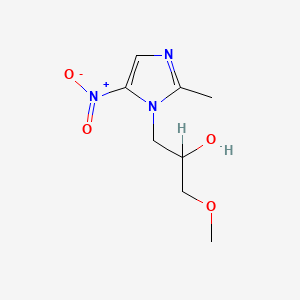



![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
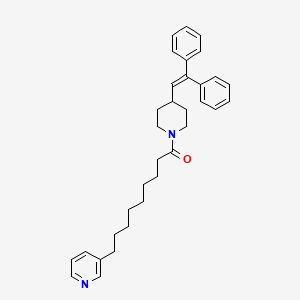
![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)


